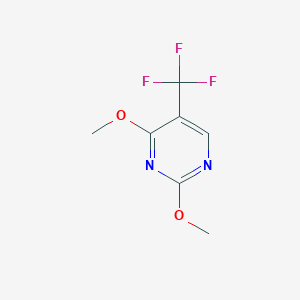![molecular formula C5H4F3NS B6329891 1H-Pyrrole, 3-[(trifluoromethyl)thio]- CAS No. 62665-28-5](/img/structure/B6329891.png)
1H-Pyrrole, 3-[(trifluoromethyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole, 3-[(trifluoromethyl)thio]- is a fluorinated pyrrole derivative. Pyrroles are a class of heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom.
Méthodes De Préparation
The synthesis of 1H-Pyrrole, 3-[(trifluoromethyl)thio]- can be achieved through several methods. One common approach involves the trifluoromethylation of pyrrole derivatives. This process can be carried out using electrophilic trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3) and a copper catalyst . Another method involves the use of radical trifluoromethylation, where a radical initiator such as azobisisobutyronitrile (AIBN) is used to generate trifluoromethyl radicals that react with the pyrrole ring .
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions typically include controlled temperature and pressure to optimize the trifluoromethylation process .
Analyse Des Réactions Chimiques
1H-Pyrrole, 3-[(trifluoromethyl)thio]- undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of functionalized pyrrole derivatives .
Applications De Recherche Scientifique
1H-Pyrrole, 3-[(trifluoromethyl)thio]- has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Pyrrole, 3-[(trifluoromethyl)thio]- involves its interaction with molecular targets through its trifluoromethylthio group. This group enhances the compound’s lipophilicity and electron-withdrawing properties, allowing it to interact more effectively with biological targets such as enzymes and receptors . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1H-Pyrrole, 3-[(trifluoromethyl)thio]- can be compared with other fluorinated pyrrole derivatives such as:
2-Fluoropyrrole: Similar in structure but with a fluorine atom at the 2-position, it exhibits different reactivity and biological activity.
3-Trifluoromethylpyrrole: Contains a trifluoromethyl group at the 3-position, differing in its electronic and steric effects compared to the trifluoromethylthio group.
Chlorfenapyr: A commercial insecticide that is a fluorinated pyrrole derivative, highlighting the diverse applications of fluorinated pyrroles.
The uniqueness of 1H-Pyrrole, 3-[(trifluoromethyl)thio]- lies in its trifluoromethylthio group, which imparts distinct chemical and biological properties compared to other fluorinated pyrroles .
Propriétés
IUPAC Name |
3-(trifluoromethylsulfanyl)-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NS/c6-5(7,8)10-4-1-2-9-3-4/h1-3,9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSPKOMPGQRINB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617513 |
Source


|
| Record name | 3-[(Trifluoromethyl)sulfanyl]-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62665-28-5 |
Source


|
| Record name | 3-[(Trifluoromethyl)sulfanyl]-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine](/img/structure/B6329834.png)








